molecular formula C19H18F4N4O B2979573 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2097903-35-8

4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2979573
CAS No.: 2097903-35-8
M. Wt: 394.374
InChI Key: JHPBVDOSBWGBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a sophisticated chemical reagent designed for research and development in medicinal chemistry. This compound integrates multiple privileged structural motifs, including a piperazine linker, a fluorophenyl group, and a trifluoromethylpyrimidine core. The piperazine ring is a cornerstone in modern drug design, frequently employed to optimize the pharmacokinetic properties of lead compounds and to serve as a conformational scaffold for positioning pharmacophoric groups during interactions with biological targets . The presence of the trifluoromethyl group attached to the pyrimidine ring is a common strategy to enhance a molecule's metabolic stability, membrane permeability, and overall lipophilicity . This specific molecular architecture suggests its primary application is as a key intermediate in the synthesis of potential bioactive molecules. Researchers can leverage this compound in nucleophilic aromatic substitution (SNAr) reactions, where the piperazine nitrogen can displace halides on other electron-deficient heteroarenes, or in metal-catalyzed cross-coupling reactions to build more complex structures . Its structure is indicative of potential utility in developing ligands for various enzyme systems, particularly kinases, where similar piperazine-pyrimidine derivatives have shown significant inhibitory activity . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N4O/c20-14-3-1-13(2-4-14)18(5-6-18)17(28)27-9-7-26(8-10-27)16-11-15(19(21,22)23)24-12-25-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPBVDOSBWGBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Moiety: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable nucleophile.

    Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving a diamine and a dihaloalkane.

    Pyrimidine Ring Construction: The pyrimidine ring is formed through a condensation reaction between a suitable diketone and an amidine derivative.

    Final Coupling: The final step involves coupling the previously synthesized intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine
  • Structural Difference : Pyridazine core (two adjacent nitrogen atoms) replaces pyrimidine.
  • Reduced aromaticity compared to pyrimidine may affect target interactions.
  • Molecular Weight : 394.366 (higher than many analogs) .
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
  • Structural Difference: Thieno[2,3-d]pyrimidine fused-ring system replaces pyrimidine.
  • Impact: Enhanced aromaticity and planarity may improve binding to flat enzymatic pockets.

Piperazine Substituent Variations

4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
  • Structural Difference : Sulfonyl-linked methylimidazole replaces cyclopropanecarbonyl-fluorophenyl.
  • Impact : Sulfonyl groups are strong electron-withdrawing moieties, increasing solubility but possibly reducing membrane permeability. Methylimidazole may introduce hydrogen-bonding interactions absent in the target compound .
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
  • Impact : Increased lipophilicity from tert-butyl may enhance blood-brain barrier penetration but reduce aqueous solubility. Simpler structure lacks the fluorophenyl’s target-binding advantages .
4-[4-(3,4-Dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
  • Structural Difference : Benzopyran-carbonyl group replaces cyclopropanecarbonyl.
  • Impact : Benzopyran’s bicyclic structure adds aromatic surface area for target interactions. The carbonyl’s positioning may alter conformational flexibility compared to the cyclopropane’s rigidity .

Aromatic Group Modifications

4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
  • Structural Difference : Lacks the 4-fluorophenyl-cyclopropanecarbonyl group.
  • Impact : Absence of fluorophenyl reduces hydrophobic and π-π interactions, likely decreasing potency. Simpler structure may improve synthetic accessibility but limit target specificity .

Functional Group and Pharmacokinetic Considerations

  • Trifluoromethyl Group : Common in all analogs; enhances metabolic stability and electronegativity.
  • Cyclopropane vs.
  • Fluorophenyl vs. Dichlorophenyl : Fluorine’s smaller size and higher electronegativity vs. chlorine’s bulk may fine-tune binding and toxicity profiles .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Piperazine Substituent Molecular Weight Key Features
Target Compound Pyrimidine 1-(4-Fluorophenyl)cyclopropanecarbonyl ~394 (estimated) Rigid cyclopropane; fluorophenyl
3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine Pyridazine Same as target 394.366 Adjacent nitrogens; higher MW
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine Pyrimidine (1-Methylimidazol-2-yl)sulfonyl Not reported Sulfonyl enhances solubility
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Pyrimidine None (tert-butyl at position 2) 288.312 High lipophilicity; simple structure
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thienopyrimidine 3,4-Dichlorophenyl Not reported Fused-ring system; dichlorophenyl

Research Findings and Implications

  • Target Compound Advantages : The cyclopropanecarbonyl-fluorophenyl group balances rigidity, hydrophobicity, and electronic effects, likely improving target engagement and metabolic stability over simpler analogs.
  • The target compound’s cyclopropane may resist oxidative metabolism better than linear chains .
  • Synthetic Challenges : The cyclopropane and fluorophenyl groups may complicate synthesis compared to tert-butyl or sulfonyl derivatives, impacting scalability .

Biological Activity

The compound 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of the compound includes several notable features:

  • Pyrimidine Core : The presence of a pyrimidine ring contributes to its biological activity.
  • Piperazine Moiety : This heterocyclic structure is known for its role in drug design, enhancing binding affinity to various biological targets.
  • Cyclopropanecarbonyl Group : This functional group may influence the compound's reactivity and interaction with enzymes.

The primary biological target for this compound appears to be Equilibrative Nucleoside Transporters (ENTs) . These transporters play a crucial role in nucleoside uptake across cell membranes, which is vital for various cellular processes including nucleotide synthesis and signaling pathways. The modulation of ENTs by this compound could lead to significant therapeutic implications in diseases where nucleoside transport is disrupted.

In Vitro Studies

Recent studies have highlighted the compound's potential as an inhibitor in various enzymatic reactions. For instance, docking studies suggest that it may act as a competitive inhibitor for tyrosinase, an enzyme involved in melanin production. Compounds derived from similar structures have shown promising results in inhibiting tyrosinase activity with low IC50 values, indicating high potency against this target .

Data Tables

Compound Target Enzyme IC50 (μM) Effect
Compound 26Tyrosinase0.18Antimelanogenic without cytotoxicity
4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidineENTsTBDModulates nucleoside transport

Case Studies

  • Tyrosinase Inhibition : A study evaluated derivatives of piperazine, including those structurally similar to our compound, revealing that modifications can lead to significant increases in inhibitory potency against tyrosinase. The competitive nature of these inhibitors suggests they could be developed into effective treatments for hyperpigmentation disorders .
  • Nucleoside Transport Modulation : Research indicates that compounds targeting ENTs can alter the pharmacokinetics of nucleoside analogs used in cancer therapy, potentially enhancing their efficacy while reducing side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.